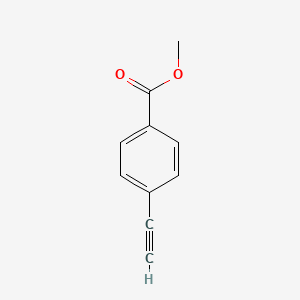

Methyl 4-ethynylbenzoate

Overview

Description

Methyl 4-ethynylbenzoate is a pharmaceutical intermediate . It is an opaque colorless to white shiny crystalline solid .

Synthesis Analysis

The synthesis of Methyl 4-ethynylbenzoate has been reported in various studies . For instance, one study synthesized it by condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .Molecular Structure Analysis

Methyl 4-ethynylbenzoate has a molecular formula of C10H8O2 . Its molecular weight is 160.17 g/mol . The structure has been characterized by various spectroscopic techniques .Physical And Chemical Properties Analysis

Methyl 4-ethynylbenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 239.4±23.0 °C at 760 mmHg, and a flash point of 92.0±20.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Polymer Synthesis and Characterization

Methyl 4-ethynylbenzoate, along with its isomers, has been used in the synthesis and characterization of various polymers. For instance, Pauly and Théato (2012) demonstrated the use of methyl ethynylbenzoates in creating polymers with variable molecular weights and distinct molecular structures, characterized by NMR and Raman spectroscopy (Pauly & Théato, 2012). In another study, Pauly and Théato (2011) explored the polymerization of 4-ethynylbenzoic acid derivatives, including methyl 4-ethynylbenzoate, for creating conjugated polymers with potential applications in material science (Pauly & Théato, 2011).

Sensor Development

The ethynylated derivatives of 4-ethynylbenzoate, such as 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been used in the creation of resistive-type carbon dioxide (CO2) gas sensors. Daud, Wahid, and Khairul (2019) demonstrated the effectiveness of these derivatives in detecting CO2 gas at room temperature with significant response and recovery times, indicating their potential in environmental monitoring (Daud, Wahid, & Khairul, 2019).

Corrosion Inhibition

Methyl 4-ethynylbenzoate and its derivatives have also been studied for their corrosion inhibition properties. For example, Dohare, Ansari, Quraishi, and Obot (2017) investigated the use of pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(4-ethynylbenzonitrile-phenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel. These studies revealed significant inhibition efficiency, making them valuable for industrial applications (Dohare et al., 2017).

Antimicrobial Activity

Compounds containing the 4-ethynylbenzoate moiety have been examined for their antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) synthesized azo dyes including 4-(4-ethylphenylazo)-3-methyl-4H-isoxazol-5-ones and tested their antibacterial and antifungal activities, finding them active against certain bacterial strains (Banpurkar, Wazalwar, & Perdih, 2018).

Catalysis and Synthesis

Methyl 4-ethynylbenzoate derivatives are utilized in the synthesis of complex organic compounds. Ohta, Tokimizu, Oishi, Fujii, and Ohno (2010) developed a copper-catalyzed reaction using N-phenylbenzamidines, which can be applied for synthesizing quinazoline derivatives, indicating its utility in organic synthesis and medicinal chemistry (Ohta et al., 2010).

Electronic Material Development

In the field of electronic materials, Yang, Yao, Liu, Wang, and Wang (2016) investigated the impacts of electron-acceptors including 4-((7-ethynylbenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)benzoic acid on the performance of dye-sensitized solar cells. This study demonstrated the potential of these materials in improving the efficiency and stability of solar cells (Yang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

methyl 4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGRSTBIEYGVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348700 | |

| Record name | methyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-86-4 | |

| Record name | methyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-ETHYNYLBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

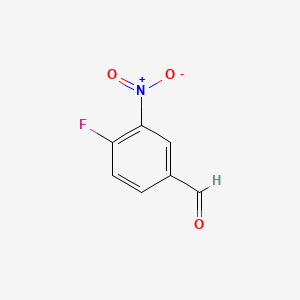

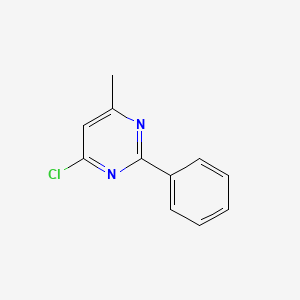

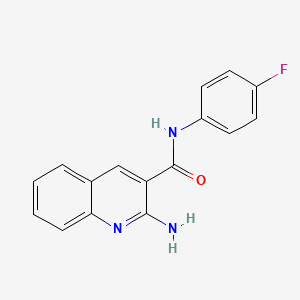

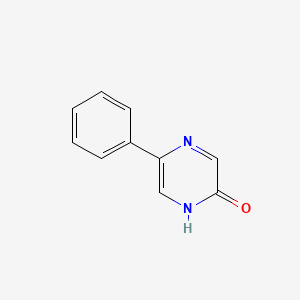

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl 4-ethynylbenzoate a useful building block in polymer chemistry?

A1: Methyl 4-ethynylbenzoate is a versatile monomer in polymer synthesis due to its reactive ethynyl group. [, ] This group readily participates in polymerization reactions, particularly those catalyzed by transition metal complexes like the WCl6/Ph4Sn system. [] The resulting polymers, poly(phenylacetylenes), are conjugated polymers with potential applications in various fields due to their interesting optical and electronic properties.

Q2: Can the properties of polymers derived from Methyl 4-ethynylbenzoate be modified after polymerization?

A2: Yes, the presence of the ester group in Methyl 4-ethynylbenzoate allows for post-polymerization modifications. [] For example, researchers have successfully reacted the ester group in poly(Methyl 4-ethynylbenzoate) with amines. [] This reaction not only allows for the introduction of diverse functionalities onto the polymer backbone but can also impact the polymer's conjugation, as evidenced by changes in UV-Vis spectra. []

Q3: Does the presence of Methyl 4-ethynylbenzoate influence the type of structures formed in metal-organic frameworks (MOFs)?

A3: While not directly addressed in the provided research, Methyl 4-ethynylbenzoate serves as a precursor for synthesizing more complex MOF linkers. [] Specifically, it can be transformed into a triazole-containing linker through a "click" reaction with an azide, followed by methylation and ester hydrolysis. [] The incorporation of such linkers can influence the structure and properties of the resulting MOFs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)